2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole
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Overview
Description
2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole core, an azetidine ring, and a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azetidine ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with the benzo[d]thiazole derivative.
Attachment of the dihydrobenzo[b][1,4]dioxin moiety: This step involves the sulfonylation of the azetidine ring, followed by the attachment of the dihydrobenzo[b][1,4]dioxin group through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the benzo[d]thiazole core or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole: shares similarities with other benzo[d]thiazole derivatives and azetidine-containing compounds.
Other similar compounds: include 2,3-dihydrobenzo[b][1,4]dioxin derivatives and benzo[d]thiazole-based molecules with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is a synthetic derivative that incorporates a complex structure involving a dihydrobenzo[d]dioxin moiety and a thiazole ring. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in the context of neuropharmacology and cancer research.
Chemical Structure and Properties
The chemical formula of the compound is C18H18N4O3S, with a molecular weight of approximately 398.44 g/mol. Its structure can be broken down into key functional groups that contribute to its biological activity:
- Dihydrobenzo[b][1,4]dioxin : Known for its role in various pharmacological effects.
- Azetidine : A four-membered nitrogen-containing ring that may influence receptor binding.
- Thiazole : Often associated with antimicrobial and anticancer properties.
Antidepressant Activity
Research indicates that derivatives containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant binding affinities at serotonin receptors (5-HT1A and 5-HT2A). For instance, compounds similar to our target compound have shown:
- High affinity for 5-HT1A receptors (Ki = 17 nM).
- Potent antidepressant-like effects as demonstrated in behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST) in mice .
Anticancer Potential
The thiazole component has been linked to anticancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism appears to involve:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
A study evaluating benzothiazole derivatives showed promising results in inhibiting tumor growth in xenograft models .
Study on Antidepressant Activity
In a comparative study of several benzothiazole-containing compounds, one derivative demonstrated a marked reduction in immobility time during the FST, suggesting strong antidepressant effects. The study highlighted the importance of the dihydrobenzo[b][1,4]dioxin moiety for enhancing receptor affinity and efficacy .
Anticancer Efficacy
Another investigation focused on the anticancer activity of thiazole derivatives showed that compounds structurally related to our target exhibited significant cytotoxicity against breast and lung cancer cell lines. The study reported IC50 values indicating effective concentration ranges for inducing apoptosis .
Data Tables
Activity | Compound | IC50/ Ki Values | Effect |
---|---|---|---|
Antidepressant | 2-((1-(Dihydrobenzo[b][1,4]dioxin)) | Ki = 17 nM | Significant reduction in immobility time |
Anticancer | Benzothiazole Derivative | IC50 = 10 µM | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-4-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-12-3-2-4-17-18(12)20-19(27-17)26-13-10-21(11-13)28(22,23)14-5-6-15-16(9-14)25-8-7-24-15/h2-6,9,13H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNLMHSVGLWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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